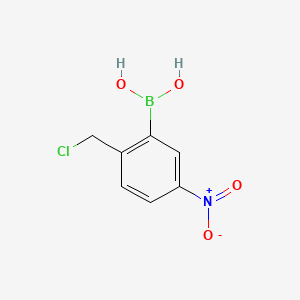

(2-(Chloromethyl)-5-nitrophenyl)boronic acid

Übersicht

Beschreibung

(2-(Chloromethyl)-5-nitrophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloromethyl and a nitro group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Chloromethyl)-5-nitrophenyl)boronic acid typically involves the following steps:

Nitration: The starting material, 2-chlorotoluene, undergoes nitration to introduce a nitro group at the 5-position, yielding 2-chloro-5-nitrotoluene.

Chloromethylation: The methyl group of 2-chloro-5-nitrotoluene is then chloromethylated to form 2-(chloromethyl)-5-nitrotoluene.

Borylation: Finally, the chloromethyl group is converted to a boronic acid group through a borylation reaction, typically using a palladium-catalyzed process with bis(pinacolato)diboron as the boron source.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of catalysts, solvents, and reaction temperatures.

Analyse Chemischer Reaktionen

Types of Reactions: (2-(Chloromethyl)-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form a phenol derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenol derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Boronic acids, including (2-(Chloromethyl)-5-nitrophenyl)boronic acid, have been investigated for their potential anticancer properties. The introduction of boronic acid moieties into bioactive molecules can enhance their selectivity and pharmacokinetic profiles. For instance, compounds containing boronic acids have shown promise as proteasome inhibitors, similar to bortezomib, which is used to treat multiple myeloma .

2. Antibacterial and Antiviral Properties

Research has highlighted the antibacterial and antiviral activities of boronic acids. The structural modifications provided by this compound can lead to compounds with improved efficacy against various pathogens. Studies indicate that boronic acid derivatives can inhibit key enzymes in bacterial and viral replication processes, making them valuable in developing new antimicrobial agents .

3. Drug Design and Development

The unique properties of boronic acids allow them to serve as critical pharmacophores in drug design. The ability of this compound to form reversible covalent bonds with diols makes it an excellent candidate for designing targeted therapies. This characteristic has been exploited in developing enzyme inhibitors and modulators .

Organic Synthesis Applications

1. Suzuki-Miyaura Coupling Reactions

This compound can be utilized as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction facilitates the synthesis of biaryl compounds that are essential in pharmaceuticals and agrochemicals .

2. Synthesis of Boron-Containing Polymers

The compound has been employed in synthesizing boron-containing polymers, which have applications ranging from drug delivery systems to advanced materials with unique mechanical properties. These polymers exhibit enhanced stability and functionality due to the presence of boron .

Case Studies

Case Study 1: Anticancer Drug Development

A study evaluated the effectiveness of a series of boronic acid derivatives, including this compound, against various cancer cell lines. The results indicated that specific modifications led to compounds with significantly higher cytotoxicity compared to their non-boronated counterparts. This highlights the importance of structural diversity in enhancing therapeutic efficacy .

Case Study 2: Antimicrobial Activity Assessment

Research conducted on the antibacterial properties of this compound demonstrated its effectiveness against resistant strains of bacteria such as Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration that was lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Wirkmechanismus

The mechanism of action of (2-(Chloromethyl)-5-nitrophenyl)boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing applications. The nitro and chloromethyl groups provide additional reactivity, allowing for further functionalization and modification of the compound.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic acid: Lacks the chloromethyl and nitro groups, making it less reactive in certain applications.

(2-Chlorophenyl)boronic acid: Lacks the nitro group, resulting in different reactivity and applications.

(4-Nitrophenyl)boronic acid:

Uniqueness: (2-(Chloromethyl)-5-nitrophenyl)boronic acid is unique due to the presence of both chloromethyl and nitro groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and in applications requiring specific functional group transformations.

Biologische Aktivität

(2-(Chloromethyl)-5-nitrophenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Boronic acids, in general, are known for their ability to interact with various biological molecules, including carbohydrates, proteins, and nucleic acids. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The biological activity of this compound can be attributed to its unique chemical structure, which allows it to participate in various biochemical interactions. The compound's boron atom can form reversible covalent bonds with diols and other nucleophiles, facilitating the formation of boronate esters. This property is crucial for its role in drug delivery systems and enzyme inhibition.

Key Mechanisms:

- Boronate Ester Formation: The ability to form stable complexes with diols enhances cellular uptake and specificity towards certain biomolecules.

- Enzyme Inhibition: Boronic acids can inhibit enzymes such as serine proteases by forming covalent bonds with the active site residues.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity:

- Boronic acids have shown promise as antimicrobial agents, particularly against resistant bacterial strains. The mechanism often involves inhibiting cell wall synthesis or disrupting essential metabolic pathways.

- Cytotoxicity:

- Protein Delivery:

Case Studies

Several studies highlight the biological activity of this compound:

-

Study on Protein Delivery:

A study demonstrated that attaching boronic acid moieties to proteins significantly improved their cellular uptake. For instance, when RNase A was boronated, its uptake was five times higher than that of the non-boronated control, confirming the effectiveness of this strategy in enhancing protein delivery . -

Antimicrobial Efficacy:

Another study evaluated the antimicrobial properties of various boronic acids against resistant bacterial strains. Results indicated that this compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as an antibiotic agent .

Data Tables

Eigenschaften

IUPAC Name |

[2-(chloromethyl)-5-nitrophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClNO4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3,11-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTLINWGOGSREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)[N+](=O)[O-])CCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675142 | |

| Record name | [2-(Chloromethyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-80-5 | |

| Record name | B-[2-(Chloromethyl)-5-nitrophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Chloromethyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.